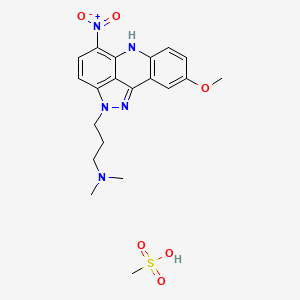

Pyrazoloacridine mesylate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

99009-21-9 |

|---|---|

Fórmula molecular |

C20H25N5O6S |

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

methanesulfonic acid;3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H21N5O3.CH4O3S/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19;1-5(2,3)4/h5-8,11,20H,4,9-10H2,1-3H3;1H3,(H,2,3,4) |

Clave InChI |

OKVKOKPUEQTYKI-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC.CS(=O)(=O)O |

SMILES canónico |

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC.CS(=O)(=O)O |

Otros números CAS |

99009-21-9 |

Sinónimos |

9-methoxy-N,N-dimethyl-5-nitropyrazolo(3,4,5-k)acridine-2(6H)-propanamine NSC 366140 NSC 366140, methanesulfonate salt NSC-366140 PD 115934 PD-115934 pyrazoloacridine pyrazoloacridine mesylate |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of Pyrazoloacridine Mesylate

DNA Topoisomerase Inhibition by Pyrazoloacridine (B1679931)

Pyrazoloacridine acts as a dual inhibitor of both DNA topoisomerase I and topoisomerase II, but through a mechanism that classifies it as a catalytic inhibitor rather than a topoisomerase poison. nih.govnih.gov This distinction is crucial to understanding its cellular effects.

Pyrazoloacridine has been shown to inhibit the catalytic activity of DNA topoisomerase I. In cell-free assays, PZA prevents the enzyme from relaxing supercoiled DNA, which is its normal function. aacrjournals.orgnih.gov Studies have demonstrated that PZA concentrations in the range of 2.5 to 8 µM can significantly interfere with or completely abolish the catalytic activity of purified human DNA topoisomerase I. aacrjournals.orgnih.govnih.gov For instance, one study reported that 8 µM of Pyrazoloacridine completely suppressed the ability of topoisomerase I to relax supercoiled DNA. nih.gov Another found that concentrations of 2.5–50.0 μM interfered with the formation of relaxed DNA. aacrjournals.org This inhibition of catalytic function is a primary component of its mechanism of action. aacrjournals.org

Similar to its effect on topoisomerase I, Pyrazoloacridine also inhibits the catalytic activity of DNA topoisomerase II. nih.gov Enzyme assays have shown that PZA at a concentration of 2-4 µM can abolish the catalytic activity of topoisomerase II in vitro. nih.gov This inhibition prevents the enzyme from carrying out its essential functions in processes like DNA replication and chromosome segregation. aacrjournals.orgnih.gov The ability of Pyrazoloacridine to inhibit both types of topoisomerase enzymes contributes to its broad cytotoxic effects. aacrjournals.org

A key feature that distinguishes Pyrazoloacridine from many other topoisomerase-targeting drugs is its mechanism of interaction. Unlike topoisomerase poisons, PZA does not stabilize the covalent enzyme-DNA complexes (cleavable complexes). nih.govnih.gov Instead, it actively inhibits the stabilization of these complexes that are induced by other agents. nih.gov Research indicates that Pyrazoloacridine destabilizes these topo-DNA complexes. aacrjournals.org It has been shown to inhibit the topotecan-induced stabilization of topoisomerase I-DNA complexes and the etoposide-induced stabilization of topoisomerase II-DNA complexes, both in vitro and in intact cells. nih.gov This suggests that PZA interferes with the function of topoisomerases without trapping them on the DNA strand, a mechanism that sets it apart from conventional poisons. aacrjournals.orgnih.gov

The mechanism of Pyrazoloacridine contrasts sharply with that of topoisomerase poisons like Topotecan (B1662842) (a topoisomerase I poison) and Etoposide (B1684455) (a topoisomerase II poison). The primary difference lies in their effect on the enzyme-DNA cleavable complex.

| Feature | Pyrazoloacridine | Topotecan | Etoposide |

| Primary Target(s) | Topoisomerase I & II nih.gov | Topoisomerase I nih.gov | Topoisomerase II nih.gov |

| Mechanism | Catalytic Inhibitor nih.govnih.gov | Poison nih.gov | Poison nih.gov |

| Effect on Cleavable Complex | Prevents/destabilizes stabilization of the complex. aacrjournals.orgnih.gov | Stabilizes the complex, preventing DNA religation. nih.gov | Stabilizes the complex, preventing DNA religation. nih.gov |

| Interaction | Inhibits the stabilization of the cleavable complex induced by topoisomerase poisons. nih.gov | Induces the formation of stable cleavable complexes. nih.gov | Induces the formation of stable cleavable complexes. nih.gov |

This table provides a comparative analysis of the mechanisms of action between Pyrazoloacridine and the topoisomerase poisons Topotecan and Etoposide.

Pyrazoloacridine demonstrates a potent ability to inhibit the synthesis of both DNA and RNA, and this inhibition is proportional to the total drug exposure (concentration x time). aacrjournals.orgnih.gov Some studies suggest that generally less of the drug is required to inhibit RNA synthesis compared to DNA synthesis in certain cell lines. researchgate.net However, other research in MCF-7 human breast carcinoma cells showed that PZA-mediated cytotoxicity correlated strongly with the inhibition of both DNA and RNA synthesis. nih.gov For example, a 24-hour exposure to 1 µM and 10 µM PZA reduced DNA synthesis to 62% and 5% of the control, respectively. nih.gov The avid binding of PZA to DNA is thought to interfere with the access of replication and transcription enzyme complexes, leading to the inhibition of these processes. nih.gov

| Macromolecule Synthesis | Effect of Pyrazoloacridine | Research Finding |

| DNA Synthesis | Inhibited | A 24-hour exposure to 10 µM PZA reduced DNA synthesis to 5% of control in MCF-7 cells. nih.gov |

| RNA Synthesis | Inhibited | Inhibition of RNA synthesis increases with increasing PZA concentration and time of exposure. nih.gov Generally, less drug is required to inhibit RNA synthesis than DNA synthesis in L1210 cells. researchgate.net |

This table summarizes the inhibitory effects of Pyrazoloacridine on DNA and RNA synthesis based on available research findings.

Cellular Pharmacodynamics of Pyrazoloacridine

The cellular pharmacodynamics of Pyrazoloacridine are characterized by significant cellular accumulation and subsequent induction of DNA damage. Studies have revealed that PZA is concentrated to a high degree within treated cells. nih.gov This accumulation can be as much as 250-fold, leading to intranuclear concentrations that are far higher than those needed to inhibit topoisomerase I and II in cell-free systems. nih.gov

The cytotoxicity of PZA is directly linked to the total drug exposure, which is a product of concentration and time. nih.gov This exposure correlates with the inhibition of DNA and RNA synthesis and the induction of DNA damage. aacrjournals.orgnih.gov PZA is capable of causing damage to both newly synthesized (nascent) and parental DNA strands. nih.gov Significant damage to nascent DNA can be observed after a 3-hour exposure to concentrations of 5 µM or greater. nih.gov Longer exposure times are required to cause damage to parental DNA. nih.gov This induction of DNA damage and cell death by Pyrazoloacridine does not appear to require active DNA synthesis. aacrjournals.org

| Pharmacodynamic Parameter | Observation | Finding |

| Cellular Accumulation | High | Concentrated up to 250-fold in drug-treated cells. nih.gov |

| Cytotoxicity Driver | Total Drug Exposure | Cytotoxicity increases in proportion to concentration x time. nih.gov |

| DNA Damage | Nascent & Parental DNA | Damage to nascent DNA is seen after 3 hours with ≥ 5 µM PZA; longer exposures are needed for parental DNA damage. nih.gov |

| Dependence on DNA Synthesis | Independent | PZA-mediated cell death occurs in the absence of DNA replication. aacrjournals.orgnih.gov |

This table outlines key cellular pharmacodynamic characteristics of Pyrazoloacridine.

Mechanisms of Cellular Uptake and Intracellular Accumulation

The cellular uptake of pyrazoloacridine mesylate is a critical determinant of its cytotoxic activity. Studies have shown that PZA can be significantly concentrated within cells, reaching intranuclear concentrations that are much higher than those required to inhibit its target enzymes, topoisomerase I and II. nih.gov One study reported a concentration of PZA inside cells that was as much as 250-fold higher than the extracellular concentration. nih.gov

The precise mechanisms governing the entry of PZA into cells are not fully elucidated but are likely influenced by the physicochemical properties of the compound and the characteristics of the cell membrane. Generally, small molecule drugs can enter cells through passive diffusion across the lipid bilayer or via carrier-mediated transport systems. mdpi.com Given its ability to achieve high intracellular concentrations, it is plausible that PZA utilizes one or more active transport mechanisms.

The process of cellular uptake for many anticancer agents involves endocytosis, where the cell membrane engulfs the substance to form a vesicle. mdpi.combeilstein-journals.org There are several types of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.combeilstein-journals.org The specific pathway utilized can depend on the drug's properties and the cell type. beilstein-journals.org For some nano-formulations, uptake is an energy-dependent process, with macropinocytosis being a primary route. scielo.br While the specific endocytic pathways for PZA have not been detailed, its accumulation within the nucleus suggests an efficient transport system from the cytoplasm to the nucleus following initial cellular entry.

Impact on Cell Cycle Progression and Regulation

This compound significantly impacts the progression of the cell cycle, a tightly regulated process that governs cell division. nih.govlearnoncology.ca The cell cycle consists of four main phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). nih.gov Checkpoints exist between these phases to ensure the fidelity of DNA replication and cell division. learnoncology.cafrontiersin.org

PZA has been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.gov In a study using MCF-7 human breast carcinoma cells, a 24-hour exposure to PZA led to a decrease in the proportion of cells in the S phase and an accumulation of cells in the G2/M phase. nih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis, a common mechanism of action for DNA-damaging anticancer agents. learnoncology.cafrontiersin.org

The molecular mechanisms underlying this cell cycle arrest involve the inhibition of DNA and RNA synthesis. nih.gov By binding to DNA, PZA interferes with the enzymatic machinery required for these processes. aacrjournals.orgnih.gov The inhibition of DNA replication during the S phase and the subsequent DNA damage trigger cellular checkpoints, leading to the observed G2/M arrest. nih.govlearnoncology.ca The p53 tumor suppressor protein is a key regulator of cell cycle arrest in response to DNA damage, often by upregulating inhibitors of cyclin-dependent kinases (CDKs) like p21. frontiersin.orgnih.gov While the direct involvement of the p53/p21 pathway in PZA-induced arrest has not been explicitly detailed in the provided context, it represents a likely mechanism given its central role in the DNA damage response.

Induction of Cellular Cytotoxicity Pathways

The cytotoxic effects of this compound are a direct consequence of its interaction with cellular macromolecules, primarily DNA. aacrjournals.orgnih.gov PZA's ability to bind to DNA and inhibit topoisomerase I and II leads to the induction of DNA damage, which, if not repaired, can trigger programmed cell death, or apoptosis. aacrjournals.orgnih.govnih.gov

Several key findings illustrate the cytotoxic pathways induced by PZA:

DNA Damage: PZA induces both single- and double-strand breaks in DNA. nih.gov Damage to newly synthesized DNA is observed after relatively short exposures, while damage to parental DNA requires longer exposure times. nih.gov This suggests that the interference with DNA replication is a primary event leading to cytotoxicity.

Inhibition of Synthesis: The cytotoxicity of PZA is strongly correlated with the inhibition of both DNA and RNA synthesis. nih.gov The extent of this inhibition increases with both the concentration and duration of PZA exposure. nih.gov

Apoptosis Induction: PZA has been shown to induce apoptosis in cancer cells. nih.govnih.gov This programmed cell death is a crucial mechanism for eliminating damaged cells and is a hallmark of many effective anticancer therapies. The induction of apoptosis by PZA is likely a downstream consequence of the extensive DNA damage it causes. nih.gov In some contexts, apoptosis is mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspase-3. nih.govnih.gov

Replication-Independent Lethality: Notably, the cytotoxic effects of PZA and the induction of double-stranded DNA fragmentation can occur in the absence of DNA replication. nih.gov This indicates that PZA's lethality is not solely dependent on its effects during the S phase of the cell cycle. nih.gov

The following table summarizes the cytotoxic effects of PZA on MCF-7 breast cancer cells.

| PZA Concentration (µM) | Exposure Duration (hr) | Effect on DNA Synthesis (% of control) | Cell Growth Inhibition at 72 hr (%) |

| 1 | 24 | 62 | 68 |

| 10 | 24 | 5 | 100 |

Data derived from a study on MCF-7 human breast carcinoma cells. nih.gov

Activity Profiles in Non-Cycling and Hypoxic Cell Populations

A significant characteristic of this compound is its activity against tumor cell populations that are often resistant to conventional chemotherapies, namely non-cycling and hypoxic cells. nih.govnih.govnih.govascopubs.org

Non-Cycling Cells: Many anticancer drugs are most effective against rapidly dividing cells and have limited activity against quiescent or non-cycling cells (in the G0 phase of the cell cycle). ascopubs.orgmdpi.com PZA, however, has demonstrated cytotoxic potency against both actively cycling and quiescent malignant cells. ascopubs.org This property is crucial for targeting the entire tumor cell population, including dormant cells that can later re-enter the cell cycle and cause relapse.

Hypoxic Cells: Tumor hypoxia, a condition of low oxygen levels, is a common feature of solid tumors and is associated with resistance to both chemotherapy and radiotherapy. wikipedia.orgmdpi.com Hypoxic cells often have a slower proliferation rate and altered metabolism. wikipedia.orgamegroups.org PZA has been shown to be active against hypoxic tumor cells. nih.govnih.govnih.govascopubs.org The presence of a 5-nitro group in PZA's structure has led to the hypothesis that its activity in oxygen-deficient environments may involve enzymatic nitroreduction. nih.gov However, a study on a metabolite where the nitro group was reduced to an amine (5-aminopyrazoloacridine) showed it to be inactive, suggesting that other intermediates in the nitroreduction pathway might be responsible for the activity in hypoxic conditions. nih.gov

The ability of PZA to target these challenging cell populations suggests it could be a valuable agent in treating solid tumors, which are often characterized by both quiescent and hypoxic regions. nih.govascopubs.org

Preclinical Efficacy Studies of Pyrazoloacridine Mesylate

In Vitro Efficacy Assessments of Pyrazoloacridine (B1679931)

Activity Spectrum Across Human Tumor Cell Lines

Pyrazoloacridine has shown broad cytotoxicity against various tumor cell lines in laboratory settings. aacrjournals.org A series of pyrazoloacridine compounds were assessed for their effectiveness against human tumor cell lines derived from breast, colon, and lung cancers. nih.gov

Pyrazoloacridine and its derivatives have shown significant activity against multidrug-resistant (MDR) tumor cells. researchgate.netresearchgate.net Studies revealed that this class of compounds, particularly those with a 9-substituted methoxy (B1213986) group, were effective against a panel of MDR cell lines. nih.gov The compound has also demonstrated the ability to maintain its activity against cancer cells that overexpress P-glycoprotein and multidrug-resistance protein. aacrjournals.orgaacrjournals.org

In a panel of multidrug-resistant neuroblastoma cell lines, pyrazoloacridine demonstrated dose-dependent cytotoxicity. aacrjournals.org The concentration required to be lethal for 90% of the cell population (LC90) ranged from 0.8 to 2.4 μM for MDR cell lines with functional p53, and from 0.9 to 2.1 μM for MDR cell lines lacking functional p53. aacrjournals.orgnih.gov For drug-sensitive neuroblastoma cell lines, the LC90 values were notably lower, ranging from 0.01 to 1.1 μM. aacrjournals.orgnih.gov

| Cell Line Type | LC90 Range (μM) |

|---|---|

| Drug-Sensitive Neuroblastoma | 0.01 - 1.1 |

| MDR Neuroblastoma (functional p53) | 0.8 - 2.4 |

| MDR Neuroblastoma (non-functional p53) | 0.9 - 2.1 |

Pyrazoloacridine has shown efficacy in doxorubicin-resistant cell lines. ncats.io In vitro testing against Adriamycin-resistant P388 leukemia, B16 melanoma, and mammary adenocarcinoma 16c cell lines revealed significant activity. nih.gov The degree of cross-resistance to pyrazoloacridine was minimal, ranging from zero to 8-fold in a P388/ADR line that was 138-fold resistant to Adriamycin. nih.gov

In studies involving doxorubicin-resistant human colon carcinoma (SW620/AD-300) and breast cancer (MCF-7/TH) cell lines, pyrazoloacridine demonstrated equivalent cytotoxic effects in both the resistant and the parental drug-sensitive cell lines. aacrjournals.org The 50% inhibitory concentration (IC50) of pyrazoloacridine was 5 μM in both MCF-7 and MCF-7/TH cell lines, indicating a lack of cross-resistance with doxorubicin (B1662922) in this model. aacrjournals.org Furthermore, combining pyrazoloacridine with doxorubicin resulted in synergistic effects in both sensitive and resistant colon carcinoma cells. aacrjournals.org

| Cell Line | Pyrazoloacridine IC50 (μM) | Doxorubicin IC50 (μM) |

|---|---|---|

| MCF-7 (Doxorubicin-Sensitive) | 5 | 2.1 |

| MCF-7/TH (Doxorubicin-Resistant) | 5 | 19.8 |

While direct studies on the efficacy of pyrazoloacridine mesylate specifically in cisplatin- and paclitaxel-resistant ovarian cancer cell lines are not extensively detailed in the provided search results, the compound's known activity against various drug-resistant phenotypes suggests potential utility. The development of resistance to platinum-based drugs like cisplatin (B142131) and taxanes like paclitaxel (B517696) is a significant clinical challenge in ovarian cancer. mdpi.comnih.govfrontiersin.org The mechanisms of resistance can be complex, involving factors like enhanced drug efflux, altered drug targets, and increased DNA repair capabilities. mdpi.comnih.govmdpi.com Given that pyrazoloacridine has been shown to be effective against cells with overexpression of multidrug-resistance proteins, it is plausible that it could circumvent some of the resistance mechanisms observed in cisplatin- and paclitaxel-resistant ovarian cancer cells. aacrjournals.org

Solid Tumor Selectivity in In Vitro Models

A notable characteristic of pyrazoloacridines is their selective activity against solid tumors in vitro. nih.govresearchgate.netaacrjournals.org Several compounds in this class have demonstrated greater potency against human tumor cell lines from breast, colon, and lung cancer compared to their activity against murine leukemia L1210 cells and human lymphoblastoid cells. nih.govresearchgate.netaacrjournals.org One particular derivative, PD115934, showed selective cytotoxicity for solid tumors over leukemia L1210 in a soft agar (B569324) disk diffusion assay. aacrjournals.org This selectivity for solid tumors was a key factor in its selection for further clinical development. nih.govnih.gov

Assessment in Primary Human Tumor Stem Cell Clonogenic Assays

Pyrazoloacridines have demonstrated excellent activity against primary human tumors in stem cell clonogenic assays. nih.govresearchgate.netaacrjournals.org These assays are designed to assess the ability of a drug to inhibit the proliferation of tumor-initiating cells, which are thought to be responsible for tumor growth and recurrence. nih.gov The strong performance of pyrazoloacridines in these assays further supports their potential as effective agents for treating solid tumors. nih.gov The ability to target cancer stem/progenitor cells is a critical aspect of developing durable anti-cancer therapies. plos.org

Synergistic Antitumor Effects with Other Therapeutic Agents in Cell Culture

The combination of Pyrazoloacridine (PZA) with other anticancer agents has been investigated to identify potential synergistic interactions that could enhance therapeutic efficacy. In vitro studies using clonogenic assays have demonstrated that the cytotoxic effects of PZA can be significantly influenced by the class of the co-administered agent. nih.gov

A notable synergistic relationship has been observed between PZA and cisplatin. nih.gov In A549 human non-small cell lung cancer cells, combinations of PZA and cisplatin resulted in additive to synergistic cytotoxicity across a wide range of clinically relevant concentrations. nih.gov This synergy was not dependent on the sequence of drug administration and was also observed in other cell lines, including T98G human glioblastoma, HCT8 human intestinal adenocarcinoma, and AuxB1 hamster ovary cells. nih.gov Mechanistically, this synergy is attributed to PZA's ability to inhibit the removal of platinum-DNA adducts, a key component of cisplatin's cytotoxic action. nih.gov

Furthermore, synergistic cytotoxicity was demonstrated when PZA was combined with doxorubicin, etoposide (B1684455), and topotecan (B1662842) in fixed ratios. aacrjournals.org These effects were observed in both the SW-620 colon cancer cell line and its doxorubicin-resistant subline, SW620/AD-300, as well as in the MCF-7 breast cancer cell line and its doxorubicin-resistant counterpart, MCF-7/TH. aacrjournals.org The synergy between PZA and topotecan in SW620 cells ranged from additive to very strong, depending on the drug concentrations used. aacrjournals.org

Conversely, combinations of PZA with antimetabolites such as 5-fluorouracil, methotrexate, and cytarabine, or with antimicrotubule agents like paclitaxel and vincristine, did not produce a synergistic effect in A549 cells. nih.gov Similarly, combinations with the alkylating agents melphalan (B128) and 4-hydroperoxycyclophosphamide were found to be less than additive. nih.gov The lack of synergy with these agents may be partly explained by PZA's effect on the cell cycle, where it causes an arrest in the G1 and G2 phases. nih.gov

| Combination Agent | Cell Line(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Cisplatin | A549 (Lung), T98G (Glioblastoma), HCT8 (Intestinal), AuxB1 (Ovary) | Synergistic | Inhibition of platinum-DNA adduct removal. nih.gov |

| Doxorubicin | SW-620 (Colon), SW620/AD-300 (Colon, resistant), MCF-7 (Breast), MCF-7/TH (Breast, resistant) | Synergistic | Mechanism appears independent of topoisomerase I and II inhibition. aacrjournals.org |

| Etoposide | SW-620 (Colon), SW620/AD-300 (Colon, resistant) | Synergistic | Mechanism appears independent of topoisomerase I and II inhibition. aacrjournals.org |

| Topotecan | SW-620 (Colon), SW620/AD-300 (Colon, resistant) | Additive to Very Strong Synergy | Mechanism appears independent of topoisomerase I and II inhibition. aacrjournals.org |

| 5-Fluorouracil, Methotrexate, Cytarabine | A549 (Lung) | No Synergy | PZA-induced G1/G2 cell cycle arrest. nih.gov |

| Paclitaxel, Vincristine | A549 (Lung) | No Synergy | PZA-induced G1/G2 cell cycle arrest. nih.gov |

| Melphalan, 4-hydroperoxycyclophosphamide | A549 (Lung) | Less than Additive | - |

In Vivo Efficacy Assessments of Pyrazoloacridine in Preclinical Models

The antitumor activity of Pyrazoloacridine has been evaluated in various in vivo preclinical models, which are crucial for assessing the therapeutic potential of a compound before clinical trials. These models aim to replicate the complex environment of human tumors.

Utilization of Human Tumor Xenograft Models in Immunodeficient Mice

Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a foundational tool in preclinical oncology research. nih.govreactionbiology.com Pyrazoloacridine demonstrated marked antitumor activity in vivo against murine solid tumors, which was a key factor in its selection for further development. researchgate.net Specifically, pyrazoloacridines have shown selectivity for human solid tumor xenografts in mice. researchgate.net These models are instrumental for early-stage drug discovery, allowing for the screening of numerous compounds in assays such as pharmacokinetic/pharmacodynamic (PK/PD) analysis. crownbio.com

Application of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve the implantation of tumor fragments from a patient directly into an immunodeficient mouse. nih.gov These models are considered to be more predictive of clinical outcomes as they better retain the principal histological and genetic features of the original human tumor. nih.gov While the use of PDX models is an emerging and valuable platform for translational cancer research, specific published studies detailing the efficacy of this compound within PDX models are not widely available in the searched literature. The development of such studies would be a logical next step to validate the compound's efficacy in a more clinically relevant setting. nih.govkisti.re.krku.edu

Evaluation in Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are sophisticated models where mice are engineered to carry specific genetic mutations that lead to the spontaneous development of tumors in their natural tissue environment. embopress.orgnih.gov This approach allows for the study of cancer initiation and progression in the presence of a competent immune system. embopress.orgnih.gov The literature search did not yield specific studies focused on the evaluation of this compound in GEMMs. Research using GEMMs could provide significant insights into the compound's interaction with the tumor microenvironment and the immune system. embopress.orgresearchgate.netgoogleapis.com

Efficacy in Specific Preclinical Cancer Models

Pyrazoloacridine has shown notable activity in preclinical models of neuroblastoma. aacrjournals.org It has been demonstrated to be effective against multidrug-resistant neuroblastoma cell lines, including those with nonfunctional p53, a protein often associated with drug resistance. aacrjournals.org The efficacy of pyrazoloacridine in neuroblastoma cells appears to be independent of p53 status, suggesting it could be a valuable agent against recurrent, drug-refractory neuroblastomas. aacrjournals.org Studies on neuroblastoma cell lines have determined the concentrations of PZA required to achieve 90% (LC90) and 99% (LC99) cell kill, providing a benchmark for therapeutic potential. aacrjournals.org For example, in drug-resistant/p53-functional cell lines, LC90 values ranged from 0.8 to 2.4 μM, while LC99 values were between 2.5 to 5 μM. aacrjournals.org

| Model Type | Key Finding | Relevance |

|---|---|---|

| Neuroblastoma Cell Lines (in vitro) | Active in multidrug-resistant cell lines. aacrjournals.org | Potential to overcome common resistance mechanisms. |

| p53-nonfunctional Neuroblastoma Cell Lines (in vitro) | Efficacy is independent of p53 function. aacrjournals.org | May be effective in tumors that have lost p53 function, a common event in refractory cancer. aacrjournals.org |

Colon Carcinoma Preclinical Models

Pyrazoloacridine (PZA), also known as NSC 366140, has demonstrated notable antitumor activity in preclinical models of colon carcinoma. In vivo studies have shown that PZA is highly effective against murine solid tumors, including colon adenocarcinoma 38, where it achieved a log cell kill of greater than 4.0. nih.gov This indicates a significant reduction in tumor cell viability. The compound was selected for clinical development based on properties that included selectivity against solid tumor cells, such as those of colon origin, relative to leukemic cells in vitro. researchgate.net

In vitro evaluations have been conducted on a series of pyrazoloacridine derivatives against a panel of human tumor cell lines, including the HCT-8 human colon adenocarcinoma cell line. nih.govresearchgate.net A key finding from these studies is that many pyrazoloacridine compounds exhibit selective cytotoxicity against HCT-8 cells under hypoxic conditions. nih.govresearchgate.net This property is considered significant as hypoxia is a common feature of solid tumors and is often associated with resistance to therapy. The selective activity in hypoxic environments may be related to the reducible 5-nitro group present in the pyrazoloacridine structure. nih.gov

Further analysis using Comparative Molecular Field Analysis (CoMFA) on a series of 44 pyrazoloacridine derivatives against HCT-8 cells aimed to understand the structural features contributing to their cytotoxic activity and to predict compounds with improved solid tumor selectivity. nih.gov These studies underscore the potential of pyrazoloacridine and its analogs as therapeutic agents for colon cancer, particularly in the context of the hypoxic tumor microenvironment. While clinical studies in patients with refractory colon cancer have been undertaken, detailed quantitative data from the initial preclinical efficacy studies in colon carcinoma models are not extensively available in the public domain. aacrjournals.org

Breast Cancer Preclinical Models

The preclinical efficacy of Pyrazoloacridine (PZA) has been evaluated in breast cancer models, with a particular focus on the MCF-7 human breast carcinoma cell line. In vitro studies have demonstrated that the cytotoxicity of PZA in MCF-7 cells is dependent on both the concentration and the duration of exposure. nih.gov

A 24-hour exposure to PZA was found to produce near-maximal cytotoxic effects in MCF-7 cells. aacrjournals.org The 50% inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90) for a 24-hour exposure were determined to be 0.24 µM and 1.1 µM, respectively. aacrjournals.org At concentrations of 1 µM and 10 µM for 24 hours, PZA reduced DNA synthesis to 62% and 5% of the control, respectively, and inhibited cell growth at 72 hours by 68% and 100%. nih.gov

Furthermore, studies have explored the synergistic effects of PZA when combined with other chemotherapeutic agents. In the MCF-7 cell line, combining PZA with doxorubicin resulted in a significant reduction in the IC50 of PZA from 4.91 µM to 0.82 µM. aacrjournals.org This synergistic cytotoxicity was also observed in the doxorubicin-resistant MCF-7/TH cell line, where the IC50 of PZA was reduced from 5.10 µM to 1.25 µM in the presence of doxorubicin. aacrjournals.org These findings suggest that PZA may be effective in overcoming drug resistance and enhancing the efficacy of conventional chemotherapy in breast cancer.

In Vitro Efficacy of Pyrazoloacridine (PZA) in MCF-7 Breast Cancer Cells

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| IC50 | 0.24 µM | 24-hour exposure | aacrjournals.org |

| IC90 | 1.1 µM | 24-hour exposure | aacrjournals.org |

| IC50 of PZA (alone) | 4.91 µM | Soft agar clonogenic assay | aacrjournals.org |

| IC50 of PZA (with Doxorubicin) | 0.82 µM |

Ovarian Carcinoma Preclinical Models

While Pyrazoloacridine (PZA) has progressed to Phase II clinical trials for ovarian cancer, detailed preclinical efficacy data from in vivo or in vitro models specific to ovarian carcinoma are not extensively detailed in the available literature. nih.gov The rationale for its clinical investigation in this cancer type stems from its unique mechanism of action and its preclinical activity against hypoxic and non-cycling cells, which are relevant to the solid tumor environment of ovarian cancer. nih.gov A Phase I trial reported a minor response in one patient with refractory ovarian cancer, and a Phase II study in patients with platinum-sensitive ovarian cancer demonstrated moderate activity. aacrjournals.orgnih.gov These clinical findings suggest that preclinical evaluations were conducted and showed promise, but the specific models and quantitative efficacy results are not publicly documented.

Cervical and Colorectal Carcinoma Preclinical Models

Methodological Considerations for Robust Preclinical Efficacy Study Design

The design and execution of robust preclinical efficacy studies are paramount for the successful translation of investigational agents from the laboratory to clinical trials. Several key methodological considerations must be addressed to ensure the reliability and reproducibility of the findings.

A fundamental aspect of a well-designed preclinical study is the clear definition of study objectives. These objectives should be specific, measurable, achievable, relevant, and time-bound (SMART), outlining the research question, the model system, and the expected outcomes. noblelifesci.com

The choice of preclinical models is critical and should be evidence-based. It is important to use models that accurately recapitulate the heterogeneity of the human disease. nih.gov For complex diseases like cancer, employing multiple models that represent different facets of the disease is often necessary. nih.gov Researchers must also be aware of and acknowledge the limitations of their chosen models when interpreting the results. nih.gov

The statistical design of the study, including sample size determination and statistical power, is crucial for detecting meaningful treatment effects. noblelifesci.com A study with adequate statistical power is more likely to identify a true treatment effect and avoid false-negative results. noblelifesci.com This requires careful consideration of the expected effect size and the variability within the data. noblelifesci.com

To enhance the translational relevance of preclinical studies, the inclusion of biomarkers should be robustly justified. aacrjournals.org Biomarkers can provide insights into the mechanism of action of the investigational agent and may help in identifying patient populations most likely to respond to the treatment.

Medicinal Chemistry and Drug Design Aspects of Pyrazoloacridine Mesylate

Structure-Activity Relationship (SAR) Studies of Pyrazoloacridine (B1679931) Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazoloacridine analogues, these studies have been crucial in identifying the molecular features necessary for potent topoisomerase inhibition and cytotoxicity.

Pyrazoloacridine (PA) is recognized as a dual inhibitor of both topoisomerase I and topoisomerase II, abolishing their catalytic activity at micromolar concentrations. nih.gov Its mechanism is distinct from many clinically used topoisomerase poisons, as it does not stabilize the covalent enzyme-DNA complex but rather inhibits the enzyme's function. nih.gov SAR research on synthetic pyrazolo[3,4,5-kl]acridine derivatives has pinpointed several structural features that are critical for their activity and tumor selectivity. researchgate.net

Key determinants include:

The Basic Side Chain: An aminoalkyl side chain, typically at the 2-position of the pyrazoloacridine core, plays a significant role in the molecule's activity. researchgate.net The length and basicity of this chain are often essential for interaction with biological targets. mdpi.com

Substitution on the Acridine (B1665455) Moiety: A methoxy (B1213986) group at the 9-position has been identified as an important contributor to the biological activity of these compounds. researchgate.net

The Nitro Group: The presence of an electron-affinic nitro group, specifically at the 5-position, is crucial for the compound's potency and tumor selectivity. researchgate.net

Table 1: Structure-Activity Relationship of Pyrazoloacridine Analogues for Topoisomerase Inhibition This table is a representative summary based on published research findings.

| Structural Position/Modification | Observed Effect on Activity | Reference |

|---|---|---|

| 2-Aminoalkyl Side Chain | Considered essential for activity and tumor selectivity. | researchgate.net |

| 5-Nitro Group | Identified as an electron-affinic group important for potency. | researchgate.net |

| 9-Methoxy Substitution | Plays an important role in the compound's overall activity. | researchgate.net |

The bioactivity of pyrazoloacridines is a direct consequence of the fusion of two pharmacologically important heterocyclic systems: pyrazole (B372694) and acridine. researchgate.netresearchgate.net

The acridine scaffold is a well-established pharmacophore in anticancer drug design. mostwiedzy.pl Its planar, polycyclic, and heteroaromatic structure allows it to intercalate between the base pairs of DNA. mdpi.comresearchgate.net This physical insertion into the DNA helix can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells. mdpi.commdpi.com Beyond simple intercalation, the acridine moiety is a key component for inhibiting DNA-related enzymes, most notably topoisomerases. mostwiedzy.plmdpi.comresearchgate.net The unique, semi-planar, and hydrophobic nature of the acridine scaffold facilitates interactions with a variety of biomolecular targets. mdpi.com

The pyrazole scaffold is a five-membered heterocyclic ring that is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and FDA-approved drugs. mdpi.comnih.gov Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.commdpi.com In the context of complex molecules, the pyrazole ring can serve as a versatile linker or a key pharmacophoric element that mediates specific interactions with enzyme active sites. mdpi.com For instance, certain pyrazole-containing structures can act as mimics of adenine, enabling them to bind to the hinge region of kinases. mdpi.com The adaptability of the pyrazole motif makes it a valuable component for generating molecular diversity and fine-tuning pharmacological properties. mdpi.com

Rational Drug Design and Lead Optimization Strategies for Pyrazoloacridine Derivatives

Rational drug design and lead optimization are critical processes in medicinal chemistry aimed at transforming a promising initial compound (a "hit" or "lead") into a viable drug candidate with improved potency and a better pharmacological profile. biosolveit.depnrjournal.com

The development of novel pyrazoloacridine derivatives often involves synthetic strategies designed to improve efficacy and selectivity. mdpi.com One common approach is the use of multi-component reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. researchgate.netresearchgate.net This method is advantageous for its atom economy and ability to quickly generate libraries of structurally diverse analogues for biological screening. nih.gov

For example, new heterocyclic hybrid compounds incorporating pyrazole, acridine, and other scaffolds like benzothiazole (B30560) have been synthesized via three-component reactions. researchgate.netresearchgate.net These synthetic efforts aim to explore new chemical space around the core pyrazoloacridine structure. Modifications often focus on altering the substitution patterns on the aromatic rings or modifying the side chains to enhance interactions with the biological target and improve pharmacokinetic properties. mdpi.comresearchgate.net The process of lead optimization involves systematically synthesizing these analogues and evaluating their activity to build a comprehensive SAR that guides the design of the next generation of compounds. biosolveit.desymeres.com

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design process and reducing costs. bioscipublisher.comspirochem.com These methods are widely applied in the development of pyrazoloacridine derivatives.

Molecular docking, a key computational technique, is used to predict how a ligand binds to the active site of a target protein, such as topoisomerase. researchgate.netwjarr.com This allows researchers to visualize potential binding modes and understand the interactions that stabilize the ligand-protein complex. researchgate.net Such insights are invaluable for the rational design of new analogues with improved binding affinity. wjarr.com Furthermore, computational methods can be employed to investigate the stability of designed compounds, for instance, by assessing their hydrolytic stability, which is a crucial parameter for drug development. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This ligand-based drug design method is crucial when the three-dimensional structure of the biological target is unknown. wjarr.com

In a typical QSAR study, various molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) are calculated for a set of molecules with known activities. nih.govscirp.org Statistical methods, such as multiple linear regression, are then used to build a model that predicts the biological activity based on these descriptors. nih.govresearchgate.net

These models serve two primary purposes:

To understand the key structural features that govern the activity of the compounds. nih.gov

To predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For pyrazole-containing anticancer compounds, QSAR models have been successfully developed to predict their cytotoxic effects against various cancer cell lines. nih.gov The information derived from the QSAR model's descriptors can be used to guide the modification of a lead compound to design new derivatives with potentially enhanced potency. nih.govnih.govresearchgate.net

Table 2: Representative Descriptors in QSAR Models for Anticancer Pyrazole Derivatives This table is a generalized representation of descriptors commonly used in QSAR studies.

| Descriptor Type | Example Descriptor | Potential Influence on Anticancer Activity | Reference |

|---|---|---|---|

| Electronic | Electronic Energy (Eelec) | Relates to the molecule's electronic environment, which can be crucial for electrostatic interactions with the target. | scirp.org |

| Lipophilic | LogP | Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes and interact with hydrophobic pockets in the target. | scirp.org |

| Quantum Chemical | Chemical Hardness (η) / Softness (S) | Indicates the molecule's resistance to change in its electron distribution; can be related to reactivity and interaction capabilities. | scirp.org |

| Constitutional | Molecular Weight | Relates to the size of the molecule, which can affect binding and pharmacokinetics. | nih.gov |

Computational Chemistry Approaches in Pyrazoloacridine Design

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational tools in the rational design of pyrazoloacridine-based compounds. These methods provide critical insights into the molecular interactions between the pyrazoloacridine scaffold and its biological targets, most notably DNA topoisomerases.

Molecular Docking: Docking studies are primarily employed to predict the preferred binding orientation of pyrazoloacridine analogues within the active site of a target protein. For instance, pyrazolo[3,4-a]acridines have been docked with human topoisomerase II beta, a key enzyme in DNA replication and a target for many anticancer drugs. niscpr.res.in These simulations help to elucidate the binding mode, which often involves the planar acridine core intercalating between DNA base pairs, while substituents on the pyrazole and acridine rings form specific interactions with amino acid residues of the enzyme and the DNA backbone. niscpr.res.inresearchgate.net The primary goal is to identify the most stable ligand-protein complex, which is quantified by a calculated binding affinity or docking score. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are performed to assess the stability of the predicted binding poses over time. researchgate.netogu.edu.tr These simulations model the movement of every atom in the system, providing a dynamic view of the ligand-receptor complex. nih.gov Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and intermolecular hydrogen bond analysis are used to validate the stability of the docked complex. researchgate.netnih.gov A stable complex, indicated by minimal fluctuations and persistent key interactions throughout the simulation, suggests that the compound is likely to remain bound to its target and exert its biological effect. researchgate.netnih.govresearchgate.net For example, MD simulations have been used to confirm the stability of pyrazolo-acridine derivatives within the binding pockets of various protein receptors, lending confidence to the docking results. researchgate.netogu.edu.tr

The table below summarizes representative findings from in silico studies on pyrazoloacridine analogues.

| Compound Class | Target Protein | Key Interactions Predicted | Simulation Insights |

| Pyrazolo[3,4-a]acridines | Human Topoisomerase II beta | Intercalation, Hydrogen Bonding, Hydrophobic Interactions | Stable binding pose, confirmation of key residue interactions |

| Pyrazole-Acridine Hybrids | Various bacterial/fungal receptors | Hydrogen bonds, π-π stacking with active site residues | Confirmation of stable ligand-receptor complexes over simulation time |

Synthetic Methodologies for Pyrazoloacridine and its Analogues

The construction of the pyrazoloacridine heterocyclic system can be achieved through several synthetic routes, ranging from classical multi-step sequences to more modern and efficient multicomponent reactions.

One prevalent and efficient strategy is the use of one-pot, three-component reactions. In a typical approach, a pyrazole-carbaldehyde, cyclohexane-1,3-dione (or its derivatives like dimedone), and a substituted aromatic amine are condensed in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to yield the pyrazoloacridine scaffold. researchgate.net This method is highly valued for its operational simplicity and ability to generate a diverse library of analogues by varying the three starting components. researchgate.netresearchgate.net Microwave-assisted protocols have also been developed to accelerate these reactions, often leading to higher yields and shorter reaction times under green chemistry conditions. nih.gov

Another powerful approach involves the Claisen condensation of a 3,4-dihydroacridin-1(2H)-one derivative with an ester like ethyl formate, followed by cyclization with hydrazine (B178648) hydrate. niscpr.res.in This one-pot sequence first forms a β-keto aldehyde intermediate which then readily reacts with hydrazine to form the pyrazole ring, thus completing the fused pyrazolo[3,4-a]acridine system. niscpr.res.in

More complex, sequential syntheses have also been reported. For instance, the Sonogashira cross-coupling of a 5-chloropyrazole-4-carbaldehyde with a terminal alkyne, followed by a microwave-assisted cyclization with tert-butylamine, can produce the pyrazolo[4,3-c]pyridine core, a related heterocyclic system. beilstein-journals.org While more steps are involved, this method offers precise control over substituent placement.

The table below compares different synthetic strategies for pyrazoloacridines and related structures.

| Synthetic Strategy | Key Starting Materials | Reagents/Catalysts | Key Advantages |

| Three-Component Condensation | Pyrazole-carbaldehyde, Cyclohexane-1,3-dione, Aromatic amine | p-Toluenesulfonic acid (PTSA) | High atom economy, operational simplicity, rapid library generation researchgate.netnih.gov |

| Claisen Condensation/Cyclization | 3,4-Dihydroacridin-1(2H)-one, Ethyl formate | Sodium hydride, Hydrazine hydrate | One-pot procedure, good to high yields, operational simplicity niscpr.res.in |

| Sonogashira Coupling/Cyclization | 5-Chloro-pyrazole-4-carbaldehyde, Terminal alkyne | Palladium/Copper catalyst, tert-butylamine | High regioselectivity, suitable for complex analogues beilstein-journals.org |

Design Strategies to Circumvent Resistance Mechanisms in Pyrazoloacridine Analogues

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells. researchgate.net Pyrazoloacridine analogues have been rationally designed to be effective against such resistant cancers.

One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or the Multidrug Resistance-associated Protein (MRP), which function as drug efflux pumps. aacrjournals.org These pumps actively remove chemotherapeutic agents from the cell, lowering their intracellular concentration and thus their efficacy. A key design strategy for pyrazoloacridines is based on achieving a high rate of passive cellular uptake. researchgate.net This rapid influx can effectively overwhelm the efflux capacity of the pumps, allowing the drug to reach and maintain therapeutic concentrations within the cell. researchgate.net Studies have shown that pyrazoloacridine (PZA) maintains its activity in cell lines that overexpress P-gp and MRP. aacrjournals.org

Another common resistance mechanism involves the mutation or loss of function of the tumor suppressor protein p53. aacrjournals.org Many conventional DNA-damaging agents rely on a functional p53 pathway to induce apoptosis in cancer cells. Pyrazoloacridines have been shown to be cytotoxic to neuroblastoma cell lines that lack p53 function, indicating that their mechanism of inducing cell death is p53-independent. aacrjournals.org This makes them promising candidates for treating refractory tumors that have acquired p53-related resistance. aacrjournals.org

Furthermore, combining pyrazoloacridine with conventional anticancer agents has been explored as a strategy to overcome resistance. PZA has demonstrated synergistic cytotoxicity when used with drugs like doxorubicin (B1662922) and etoposide (B1684455) in drug-resistant cell lines. aacrjournals.org This suggests that PZA can circumvent the resistance mechanisms that affect these other agents, potentially by a distinct mechanism of action that is independent of topoisomerase inhibition interference. aacrjournals.org

The table below outlines the resistance mechanisms and the corresponding design strategies for pyrazoloacridine analogues.

| Resistance Mechanism | Design Strategy/Feature of Pyrazoloacridine | Outcome |

| P-glycoprotein (P-gp) / MRP Efflux Pump Overexpression | High kinetics of passive cellular uptake | Maintained cytotoxic activity in resistant cell lines researchgate.netaacrjournals.org |

| Loss of p53 function | p53-independent mechanism of cytotoxicity | Activity in tumor cells with non-functional p53 aacrjournals.org |

| General Drug Resistance | Combination therapy with other agents (e.g., doxorubicin) | Synergistic cytotoxicity and circumvention of resistance aacrjournals.org |

Translational Research Perspectives and Future Directions for Pyrazoloacridine Mesylate

Identification of Research Gaps in Pyrazoloacridine (B1679931) Preclinical Development

Pyrazoloacridine (PZA) emerged from rational drug design as a promising anticancer agent, demonstrating a unique preclinical profile. nih.gov Preclinical studies highlighted its broad-spectrum antitumor activity in vivo, solid tumor selectivity, and, notably, its effectiveness against cell populations that are typically challenging to treat, such as hypoxic and non-cycling cells. nih.govnih.govresearchgate.net Furthermore, PZA showed the ability to circumvent common multidrug resistance mechanisms, retaining full activity in cells overexpressing P-glycoprotein or the multidrug resistance-associated protein (MRP). nih.govaacrjournals.org Its mechanism was identified as a dual inhibitor of DNA topoisomerase I and II, acting by diminishing the formation of topoisomerase-DNA adducts. nih.gov

Despite this wealth of encouraging preclinical data, the transition to clinical testing revealed a significant translational gap. Phase II clinical trials in various solid tumors, including gastrointestinal malignancies, cervical cancer, and non-small cell lung cancer, failed to demonstrate significant anti-tumor activity, standing in stark contrast to the preclinical promise. nih.govresearchgate.net This discrepancy between robust preclinical efficacy and limited clinical activity represents a central research gap.

A critical, yet poorly understood, aspect of PZA's clinical development is the marked interpatient variability in its pharmacokinetics. researchgate.netnih.govnih.gov Pharmacokinetic studies from Phase I trials revealed significant variations in drug exposure (Area Under the Curve) among patients, even at identical dose levels. nih.govelsevierpure.com While some pharmacokinetic parameters were linked to toxicities, the correlation between drug exposure and anti-tumor efficacy was not clearly established, leaving a gap in understanding the optimal therapeutic window. nih.govnih.gov The reasons for this pharmacokinetic variability have not been fully elucidated and hinder the ability to optimize dosing and patient selection.

Moreover, the preclinical models used for initial testing, while standard for their time, may not have adequately captured the complexity and heterogeneity of human tumors. nih.govresearchgate.net This raises questions about which specific tumor subtypes or molecular signatures might predict sensitivity to PZA, a gap that was not addressed by the initial broad-spectrum preclinical testing. The specific factors that conferred sensitivity in preclinical models but were absent in the majority of clinical trial participants remain unidentified.

Strategies for Improving Translational Success from Preclinical Studies to Further Development

The clinical trajectory of pyrazoloacridine underscores the challenges of translating preclinical findings into effective therapies. Improving the potential for translational success for PZA or its derivatives requires a multi-faceted strategy focused on bridging the identified research gaps.

A primary strategy involves the development and implementation of predictive biomarkers. Given the high interpatient pharmacokinetic variability, identifying biomarkers that can predict a patient's drug metabolism and exposure is essential. nih.govelsevierpure.com This would allow for personalized dosing strategies to ensure that patients reach a therapeutic concentration while minimizing toxicity. Furthermore, pharmacodynamic biomarkers are needed to confirm target engagement (i.e., inhibition of topoisomerases I and II) within the tumor tissue of patients.

Revisiting the dosing schedule based on preclinical insights is another key strategy. Studies in neuroblastoma cell lines suggested that prolonged exposure times might be necessary to achieve significant cell kill in resistant tumors. nih.gov The original Phase I and II trials primarily used short infusions every three weeks. nih.govnih.gov Exploring alternative schedules, such as continuous or extended infusions, could potentially maintain cytotoxic concentrations for a longer duration, which might be more effective against certain tumor types. nih.gov Such approaches, possibly combined with hematopoietic stem cell support to manage myelosuppression, could represent a viable path forward. nih.gov

A crucial element for improving translational success is the adoption of more sophisticated and predictive preclinical models. mdpi.com The discordance between the initial preclinical data and clinical outcomes for PZA suggests that the original models were not sufficiently representative of human disease. nih.gov Future preclinical testing of PZA derivatives should incorporate advanced models such as patient-derived xenografts (PDXs), which are known to better preserve the genetic and phenotypic heterogeneity of the original patient tumor. mdpi.com These models could be instrumental in identifying specific cancer subtypes that are sensitive to the drug and in testing combination therapies in a more clinically relevant context.

Finally, a more focused clinical development path, guided by a deeper biological understanding, could improve success. Rather than broad Phase II trials in unselected populations, future studies could be designed as "basket trials" that enroll patients with specific molecular signatures hypothesized to confer sensitivity to PZA, irrespective of the tumor's tissue of origin. This precision medicine approach is central to modern oncology drug development. nih.govfiercebiotech.com

Emerging Research Avenues for Pyrazoloacridine and its Derivatives

While the initial clinical results for pyrazoloacridine were disappointing, its unique chemical scaffold and preclinical activity profile suggest that further investigation into the compound and its derivatives is warranted. Emerging research avenues are focused on exploring novel mechanisms, combination therapies, and improved testing models to unlock the therapeutic potential of this chemical class.

Exploration of Novel Molecular Targets Beyond Topoisomerases

The primary mechanism of pyrazoloacridine has been defined as the dual inhibition of topoisomerase I and II. nih.gov However, the broader pyrazole (B372694) and acridine (B1665455) chemical families are known to interact with a diverse range of biological targets. This opens the possibility that derivatives of pyrazoloacridine could be synthesized to engage novel molecular targets beyond topoisomerases, potentially leading to new therapeutic applications with different efficacy and selectivity profiles.

Research into other pyrazole-containing compounds has revealed a wide array of anticancer activities. For instance, various pyrazole derivatives have been developed as potent inhibitors of key signaling proteins involved in cancer progression, such as kinases and tubulin. nih.govmdpi.com Modifying the pyrazoloacridine scaffold could redirect its activity towards these other validated cancer targets.

Table 1: Potential Novel Molecular Targets for Pyrazoloacridine Derivatives

| Potential Target Class | Example Target | Rationale for Exploration |

|---|---|---|

| Protein Kinases | Bruton's Tyrosine Kinase (BTK) | Other pyrazole derivatives have shown potent, irreversible inhibition of BTK, a key target in B-cell malignancies. nih.gov |

| Cytoskeletal Proteins | Tubulin | Certain pyrazole hybrids act as tubulin polymerization inhibitors, a well-established mechanism for anticancer drugs. mdpi.com |

| DNA Structure | DNA Minor Groove | Some novel pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA, interfering with DNA replication and transcription. mdpi.com |

| Cell Cycle Regulation | Cyclin-Dependent Kinases (CDKs) | Thiazole derivatives, which share some structural similarities, have been investigated as CDK1 inhibitors. nih.gov |

This table outlines potential molecular targets for new derivatives based on the activities of other compounds containing the pyrazole scaffold.

Preclinical Investigation of Pyrazoloacridine Combination Therapies

Given pyrazoloacridine's unique properties, including its activity against resistant cells and its defined mechanism of action, combination studies with other antineoplastic agents are a highly promising research avenue. nih.gov Synergistic combinations could enhance efficacy, overcome resistance, and potentially allow for the use of lower, less toxic doses of each agent.

A key preclinical finding provided a strong rationale for combining PZA with platinum-based chemotherapy. Studies demonstrated that PZA could inhibit the removal of platinum-DNA adducts, leading to cytotoxic synergy. nih.gov This finding was translated into a Phase I clinical trial combining PZA with carboplatin. The study established that the combination was tolerable, with myelosuppression being the dose-limiting toxicity, and showed some evidence of antitumor activity, including a partial response in a patient with malignant melanoma. nih.gov

Table 2: Summary of Phase I Trial of Pyrazoloacridine and Carboplatin

| Study Parameter | Finding |

|---|---|

| Rationale | PZA inhibits the removal of platinum-DNA adducts, suggesting potential synergy. nih.gov |

| Agents | Pyrazoloacridine (PZA) and Carboplatin (CBDCA). nih.gov |

| Dose-Limiting Toxicity | Myelosuppression (neutropenia and leukopenia). nih.gov |

| Pharmacokinetic Interaction | Carboplatin did not appear to affect the pharmacokinetics of PZA. nih.gov |

| Clinical Activity | One partial response (malignant melanoma) and four instances of disease stabilization (>4 courses). nih.gov |

| Conclusion | The combination was well tolerated and may have utility in some tumor types. nih.gov |

This table summarizes the key findings from the clinical investigation of PZA in combination with carboplatin.

Future preclinical investigations should explore combinations with other classes of drugs. For example, combining PZA with PARP inhibitors could be a rational strategy, particularly in tumors with deficiencies in DNA damage repair pathways.

Development and Application of Advanced In Vitro and In Vivo Preclinical Models

A significant hurdle in the initial development of pyrazoloacridine was the poor predictive value of the preclinical models used. nih.gov To de-risk future development of PZA derivatives and better identify sensitive patient populations, the use of advanced preclinical models is essential.

Patient-Derived Xenografts (PDX): PDX models, created by implanting fresh patient tumor tissue into immunodeficient mice, are considered superior to traditional cell-line-derived xenografts. They better maintain the genomic and epigenetic heterogeneity of the original human tumor and have shown higher predictive value for clinical outcomes. mdpi.com A panel of PDX models from various tumor types could be used to screen PZA or its derivatives to identify signatures of response and resistance that are more likely to be clinically relevant.

Genetically Engineered Mouse Models (GEMMs): GEMMs, which develop tumors spontaneously due to specific genetic mutations, provide an intact immune system and a natural tumor microenvironment. mdpi.com These models would be invaluable for studying the interaction of PZA with the immune system and for testing combinations with immunotherapies.

Advanced In Vitro Models: Three-dimensional (3D) organoid cultures derived from patient tumors are another powerful tool. These models can recapitulate aspects of the tumor architecture and microenvironment in vitro, allowing for higher-throughput screening of compounds and combinations in a more physiologically relevant context than traditional 2D cell culture.

Research into Mechanisms of Acquired Resistance and Resistance Reversal Strategies

A notable feature of pyrazoloacridine in preclinical studies was its ability to overcome several known mechanisms of drug resistance. It showed activity against cell lines with resistance mediated by P-glycoprotein (Pgp) and MRP overexpression, as well as in multidrug-resistant neuroblastoma cells that had lost p53 function. nih.govaacrjournals.orgnih.gov This suggests that PZA is not a substrate for these common efflux pumps and that its cytotoxic activity can be independent of the p53 pathway.

However, the mechanisms by which tumors might develop acquired resistance to PZA itself are not well understood. This represents a critical area for future research. Potential mechanisms of acquired resistance could include:

Alterations in Drug Target: Mutations in the genes encoding topoisomerase I or II that prevent PZA from binding effectively.

Enhanced DNA Repair: Upregulation of DNA repair pathways that can counteract the damage resulting from topoisomerase inhibition, beyond the adduct removal that PZA already inhibits. nih.gov

Altered Drug Transport: Expression of novel or less common drug efflux pumps that are capable of transporting PZA out of the cell.

Changes in Cell Metabolism: Metabolic reprogramming that reduces cellular reliance on the pathways disrupted by PZA.

Understanding these potential resistance mechanisms is the first step toward developing strategies to reverse or bypass them. Combination therapies are a key strategy for resistance reversal. As demonstrated with carboplatin, PZA can act to reverse resistance to other agents by inhibiting DNA repair. nih.gov Similarly, combining PZA derivatives with inhibitors of other cellular processes, such as DNA damage response proteins or specific metabolic pathways, could prevent the emergence of resistance or re-sensitize resistant tumors.

Integration of "Omics" Technologies in Pyrazoloacridine Preclinical Research Lacks Specific Publicly Available Data

A comprehensive review of existing scientific literature reveals a notable gap in publicly accessible research detailing the specific application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—in the preclinical investigation of Pyrazoloacridine Mesylate. While Pyrazoloacridine (PZA) has been a subject of cancer research, particularly for its role as a dual inhibitor of DNA topoisomerase I and II and its broad-spectrum antitumor activity, detailed studies integrating high-throughput "omics" approaches are not readily found in the public domain. nih.gov

Such integrative research is crucial for elucidating the nuanced molecular mechanisms of drug action, discovering biomarkers for patient stratification, and identifying potential mechanisms of resistance. The application of "omics" technologies in pharmacology represents a significant step towards personalized medicine. nih.gov However, in the specific case of this compound, the scientific community awaits published research that would shed light on its effects at the genomic, transcriptomic, proteomic, and metabolomic levels.

While general methodologies for applying "omics" in drug development are well-established, their specific application to this compound remains to be detailed in peer-reviewed literature. For instance, a proteomics approach was used to identify molecular targets for a different class of compounds, imidazo-pyrazoles, in melanoma cells, demonstrating the potential of such techniques. mdpi.com Similarly, metabolomics has been effectively used to understand drug toxicity and to identify new therapeutic targets for other agents. nih.gov

The synergy of Pyrazoloacridine with other chemotherapeutic agents like cisplatin (B142131) has been explored, with studies indicating that it can inhibit the removal of platinum-DNA adducts and affect cell cycle progression. nih.gov These findings suggest that "omics" studies could provide a deeper understanding of the pathways involved in these synergistic interactions.

Future research employing these powerful technologies will be invaluable in fully characterizing the therapeutic potential of this compound and paving the way for its optimized clinical application.

Q & A

Q. How should researchers contextualize this compound’s mechanism of action within existing literature?

Q. What criteria distinguish artifact signals from true biological effects in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.